

Technical Guide: Structure Elucidation of 4-Methylmorpholine-3-carbonitrile

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Compound of Interest

Compound Name: 4-Methylmorpholine-3-carbonitrile

CAS No.: 850656-00-7

Cat. No.: B1603849

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Executive Summary

4-Methylmorpholine-3-carbonitrile (CAS: 101659-85-2 / Generic Class:

-aminonitriles) represents a critical pharmacophore intermediate. It serves as a precursor for diamines via reduction or

-amino acids via hydrolysis (Strecker chemistry).[1] Its structural elucidation presents unique challenges due to the desymmetrization of the morpholine ring, the creation of a labile chiral center at C3, and the stereoelectronic effects governing the ring conformation.

This guide provides a definitive workflow for the synthesis, isolation, and rigorous structural validation of this compound, moving beyond basic characterization to advanced stereochemical analysis.

Synthetic Origins & Mechanistic Implications[2][3] [4]

Understanding the synthesis is prerequisite to elucidation, as the method defines the impurity profile and stereochemical outcome. The most direct and atom-economical route is the Oxidative Cyanation of N-Methylmorpholine (Murahashi Reaction).

The Oxidative Cyanation Pathway

Unlike classical Strecker synthesis, oxidative cyanation activates the C-H bond

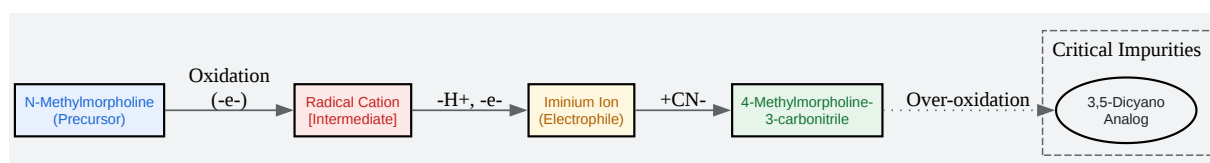
to the nitrogen. This reaction proceeds via a radical cation intermediate, leading to an iminium species that is trapped by cyanide.[1]

Mechanism & Impurity Logic:

- Oxidation: RuCl
or Fe-catalyzed oxidation of N-methylmorpholine generates the radical cation.[1]
- Iminium Formation: Loss of a proton and electron yields the electrophilic iminium ion.[1]
- Cyanide Trapping: Nucleophilic attack by CN
occurs at the least sterically hindered
-carbon.[1]

Key Insight: Since N-methylmorpholine has two equivalent

-positions (C3 and C5), the first cyanation is statistical. However, over-reaction can lead to 2,6-dicyano species (using morpholine numbering where O=1, N=4) or 3,5-dicyano species, which are critical impurities to monitor by MS.



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Caption: Mechanistic flow of Oxidative Cyanation. Note the branching path to dicyano impurities.

Spectroscopic Characterization (The Core)

The introduction of the nitrile group at C3 breaks the

symmetry of the parent N-methylmorpholine. This desymmetrization is the primary diagnostic tool.^[1]

Infrared Spectroscopy (FT-IR)

- Diagnostic Signal: The nitrile group () exhibits a characteristic stretch.^[1]
- Wavenumber: .^[1]
- Intensity: Often weak to medium intensity in -aminonitriles due to the dipole interaction with the adjacent nitrogen lone pair.
- Validation: Absence of N-H stretches () confirms the tertiary amine status is maintained.

Mass Spectrometry (LC-MS/GC-MS)

- Molecular Ion: Da (Calculated for C H N O).^[1]
- Fragmentation Pattern:

- Loss of HCN: A characteristic loss of 27 Da is common in
-aminonitriles (Retro-Strecker fragmentation).
- Base Peak: Often the N-methylmorpholine cation fragment (
) after loss of the cyano group.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.^[1]

¹H NMR (400 MHz, CDCl₃)

)

The spectrum will be significantly more complex than the parent amine.^[1]

Position	Multiplicity	Approx. ^{[1][2][3]} Shift ()	Diagnostic Value
H-3	dd or t (distorted)	3.60 - 4.20 ppm	The "Anchor" Signal. Deshielded by the CN group. Integration: 1H.
N-CH	Singlet	2.35 - 2.45 ppm	Distinct singlet. ^[1] May show slight broadening due to N-inversion. ^[1]
H-2 (a/b)	Multiplet	3.70 - 4.00 ppm	Adjacent to Oxygen. ^{[1][3]} Diastereotopic due to C3 chirality. ^[1]
H-5 (a/b)	Multiplet	2.50 - 2.80 ppm	to Nitrogen. ^[1] Diastereotopic.
H-6 (a/b)	Multiplet	3.60 - 3.90 ppm	Adjacent to Oxygen. ^[1]

- Key Feature: The H-3 proton is the only methine proton in the ring system. Its coupling to the H-2 protons confirms the regiochemistry (3-cyano vs 2-cyano).
- Coupling Constants (): The magnitude of allows determination of the axial/equatorial orientation of the CN group (See Section 4).

C NMR (100 MHz, CDCl₃)

)

- C-CN (Nitrile): ppm.^[1] (Weak intensity due to lack of NOE).

- C-3 (Methine):

ppm.[1] Significant shift from parent methylene.[1]

- N-CH

:

ppm.[1][4]

Stereochemical & Conformational Analysis

This molecule possesses a chiral center at C3 and a fluxional morpholine ring (chair conformation).[1]

The Anomeric Effect

In

-aminonitriles, the nitrile group often prefers an axial orientation due to the generalized anomeric effect (interaction between the nitrogen lone pair

and the antibonding orbital

).

- Equatorial CN: Minimizes 1,3-diaxial steric interactions.[1]

- Axial CN: Stabilized by stereoelectronic effects (

).[1]

Experimental Determination (NOESY): To determine the dominant conformer in solution:

- NOE Correlation: Look for a cross-peak between the H-3 proton and the N-Methyl protons. [1]
 - Strong NOE: Suggests H-3 and N-Me are cis (e.g., H-3 axial, N-Me equatorial).
 - Weak/No NOE: Suggests trans diaxial relationship or large distance.[1]

Enantiomers

The synthesis typically yields a racemate (

).[1]

- Resolution: Can be achieved via chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using heptane/isopropanol mixtures.[1]

- Stability Warning:

-aminonitriles are chemically labile.[1] In acidic aqueous media, they undergo retro-Strecker reactions, reverting to the iminium ion and releasing cyanide.[1] All analyses must be performed in neutral or slightly basic aprotic solvents (CDCl

, DMSO-

).

Standard Operating Procedure (SOP) for Elucidation Reagents & Equipment

- Solvent: CDCl

(Neutralized with basic alumina to prevent decomposition).[1]

- Internal Standard: TMS (Tetramethylsilane).[1]
- Instrument: 400 MHz NMR or higher.

Step-by-Step Protocol

- Sample Preparation: Dissolve 10-15 mg of the isolated oil/solid in 0.6 mL of neutralized CDCl

. Do not heat.

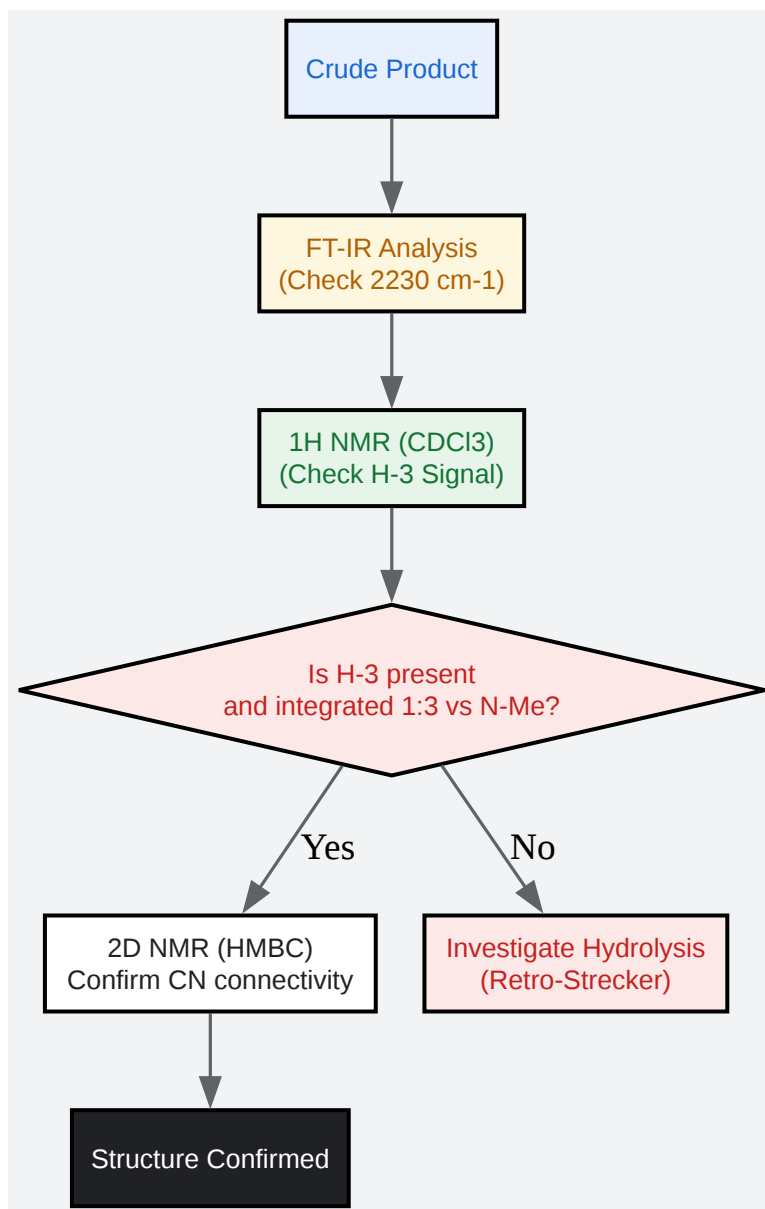
- IR Screening: Acquire a thin-film IR spectrum.[1] Confirm peak at ~2230 cm

. If absent, the reaction failed or the nitrile hydrolyzed to an amide (

cm

).

- 1H NMR Acquisition:
 - Run standard proton scan (16 scans).[1]
 - Check: Integrate the N-Me singlet (3H). Calibrate the H-3 methine signal (1H).
 - Purity Check: Look for aldehyde peaks (~9-10 ppm) indicating hydrolysis, or parent amine peaks (symmetric multiplets).[1]
- 2D NMR (HSQC/HMBC):
 - Run HSQC to correlate the H-3 proton to the C-3 carbon.
 - Run HMBC to see the correlation from H-3 to the Nitrile Carbon (~117 ppm).[1] This definitively proves the C-CN connectivity.[1]
- Reporting: Report shifts to two decimal places. State coupling constants if resolvable.



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Caption: Logical decision tree for validating the structure of **4-methylmorpholine-3-carbonitrile**.

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